QN523

Beschreibung

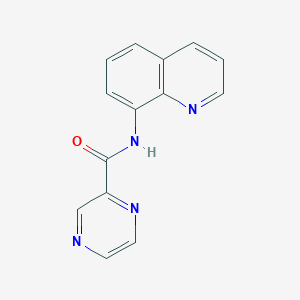

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H10N4O |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

N-quinolin-8-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19) |

InChI-Schlüssel |

CYTYVKQBOOTXRP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of N Quinolin 8 Yl Pyrazine 2 Carboxamide Analogues

Established Synthetic Routes and Reaction Optimizations

The formation of the central amide bond in N-(quinolin-8-yl)pyrazine-2-carboxamide and its analogs is a critical step, primarily achieved through condensation reactions. Concurrently, cross-coupling techniques offer powerful tools for the functionalization of the heterocyclic scaffolds. Efforts have also been directed towards developing more environmentally friendly synthetic protocols.

Condensation-Based Syntheses of the Pyrazine-2-carboxamide Core

A primary and well-established method for synthesizing the N-(quinolin-8-yl)pyrazine-2-carboxamide core involves the condensation of a pyrazine-2-carboxylic acid derivative with 8-aminoquinoline (B160924). nih.gov One specific protocol details the reaction of pyrazine-2-carboxylic acid with 8-aminoquinoline in 1,2-dichloroethane. nih.gov The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) serves as a coupling agent to facilitate the amide bond formation. nih.gov This reaction is typically performed under reflux conditions for an extended period to ensure completion. nih.gov

Variations of this condensation approach have been employed for the synthesis of a range of substituted pyrazine-2-carboxamide analogs. nih.gov For instance, substituted pyrazine-2-carboxylic acid chlorides can be condensed with various ring-substituted anilines to yield a library of amide derivatives. nih.gov This method allows for the systematic investigation of structure-activity relationships by introducing different substituents on the aniline (B41778) moiety. nih.gov

The general synthetic scheme for the condensation reaction is as follows:

Starting Materials and Conditions for Condensation Synthesis

| Pyrazine (B50134) Reactant | Amine Reactant | Coupling Agent/Method | Solvent | Ref. |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | 8-Aminoquinoline | 1,1'-Carbonyldiimidazole | 1,2-Dichloroethane | nih.gov |

| Substituted pyrazine-2-carboxylic acid chlorides | Substituted anilines | - | - | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | Aniline | 1,1'-Carbonyldiimidazole | DMSO |

Cross-Coupling Approaches for Functionalization

While direct condensation builds the core structure, cross-coupling reactions are instrumental in the subsequent functionalization of the pyrazine and quinoline (B57606) rings, allowing for the introduction of a wide array of substituents. Though direct examples for N-(quinolin-8-yl)pyrazine-2-carboxamide are not extensively detailed in the provided results, the principles of cross-coupling are widely applied to these heterocyclic systems. For example, the Suzuki-Miyaura coupling has been successfully used to link a 3-borylindole to 2,5-dibromopyrazine, demonstrating the feasibility of creating C-C bonds on the pyrazine ring. nih.gov This suggests that similar strategies could be employed to modify the pyrazine or quinoline moieties of the title compound.

Design and Synthesis of Structural Analogues

The systematic modification of the N-(quinolin-8-yl)pyrazine-2-carboxamide structure is crucial for exploring its chemical space and for tailoring its properties for specific applications. This involves making targeted changes to both the pyrazine and quinoline components of the molecule.

Modifications of the Pyrazine Moiety

The pyrazine ring is a key component that can be readily modified to generate a diverse range of analogs. Various chemical transformations can be performed on pyrazine-based starting materials to introduce different functional groups. These modifications can include nitration, acetylation, esterification, bromination, and amidation. For example, the synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide and 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate (B1210297) showcases the introduction of nitro and bromo groups, respectively, onto the pyrazine core.

The synthesis of 2,5-disubstituted pyrazine alkaloids through the homodimerization of α-amino aldehydes followed by air oxidation provides another versatile route to modified pyrazine structures. nih.gov This biomimetic approach allows for the creation of symmetrically substituted pyrazines. nih.gov

Examples of Modified Pyrazine Derivatives

| Modification | Resulting Compound | Ref. |

|---|---|---|

| Nitration | 3-hydroxy-6-nitropyrazine-2-carboxamide | |

| Acetylation/Bromination | 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | |

| Esterification | Methyl 3-aminopyrazine-2-carboxylate |

Substituent Effects on the Quinoline Scaffold

These findings highlight the importance of systematically exploring different substituents on the quinoline scaffold of N-(quinolin-8-yl)pyrazine-2-carboxamide to fine-tune its properties. The introduction of various functional groups can impact factors such as lipophilicity, which has been shown to be an important parameter for the activity of related pyrazine-2-carboxylic acid amides. nih.gov

Hybrid Conjugates and Linker Variations of N-(quinolin-8-yl)pyrazine-2-carboxamide Analogues

The development of hybrid molecules, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in medicinal chemistry to create novel therapeutic agents with potentially improved efficacy, selectivity, or modified pharmacokinetic profiles. While specific research on hybrid conjugates of N-(quinolin-8-yl)pyrazine-2-carboxamide is not extensively documented in publicly available literature, the chemical architecture of this compound, featuring both a quinoline and a pyrazine-carboxamide moiety, offers multiple avenues for the creation of such hybrids. The synthetic methodologies and linker strategies employed for analogous quinoline and pyrazine-carboxamide derivatives provide a solid framework for envisioning the design and synthesis of hybrid structures based on N-(quinolin-8-yl)pyrazine-2-carboxamide.

The general approach to creating these hybrid molecules involves identifying a suitable attachment point on the N-(quinolin-8-yl)pyrazine-2-carboxamide scaffold and connecting it to another bioactive molecule via a linker. The choice of the second bioactive component and the nature of the linker are critical design elements that can significantly influence the properties of the resulting conjugate.

Analogous Synthetic Strategies for Quinoline-Based Hybrids

The quinoline ring system is a common pharmacophore in numerous bioactive compounds, and various strategies have been developed to synthesize quinoline-based hybrids. These methodologies can be adapted for the derivatization of N-(quinolin-8-yl)pyrazine-2-carboxamide.

One common approach involves the use of flexible alkyl diamine linkers to connect the quinoline moiety to another heterocyclic system. For instance, in the synthesis of novel N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids, a 1,4-diaminobutyl linker was utilized to connect the quinoline and pyrimidine (B1678525) cores. nih.gov This strategy suggests that the amino group of 8-aminoquinoline, a precursor to N-(quinolin-8-yl)pyrazine-2-carboxamide, or a functionalized derivative thereof, could serve as an anchor point for attaching various linkers and bioactive molecules.

Another versatile method for creating quinoline-based hybrids is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring as the linker. In the synthesis of quinoline-triazole conjugates, quinoline precursors containing a propargyl group were reacted with various azides to yield the desired hybrid molecules. This approach could be conceptually applied by introducing an alkyne or azide (B81097) functionality onto the N-(quinolin-8-yl)pyrazine-2-carboxamide scaffold.

Furthermore, the formation of urea (B33335) or thiourea (B124793) linkages has been successfully employed to create quinoline-aminopiperidine hybrid analogues. nih.gov This suggests that the 8-amino position of the quinoline ring in N-(quinolin-8-yl)pyrazine-2-carboxamide could be a suitable site for derivatization with isocyanates or isothiocyanates to form urea or thiourea-linked hybrids.

A summary of potential linker strategies derived from analogous quinoline hybrids is presented below:

| Linker Type | Synthetic Precursors on Quinoline Moiety | Reactant for Hybridization | Resulting Linkage |

| Alkyl Diamine | Amine | Halogenated heterocycle or other electrophile | Secondary or tertiary amine |

| Triazole | Alkyne or Azide | Azide or Alkyne | 1,2,3-Triazole |

| Urea | Amine | Isocyanate | Urea |

| Thiourea | Amine | Isothiocyanate | Thiourea |

Analogous Synthetic Strategies for Pyrazine-Carboxamide-Based Hybrids

The pyrazine-carboxamide core also offers opportunities for the synthesis of hybrid molecules. Research on pyrazinamide (B1679903) derivatives has demonstrated the feasibility of modifying the pyrazine ring and the carboxamide group to introduce new functionalities and linkers.

For example, a series of pyrazinamide derivatives were synthesized by introducing alkyl chains and various six-membered rings. nih.gov These modifications were achieved through acylation, amidation, and alkylation reactions, starting from pyrazinecarboxylic acid. nih.gov This indicates that the pyrazine ring of N-(quinolin-8-yl)pyrazine-2-carboxamide could potentially be functionalized with substituents that can then be used as handles for attaching linkers or other molecules.

In another study, new synthetic pyrazine carboxamide derivatives were prepared where the amide nitrogen was substituted with a benzyl (B1604629) group, which in turn could be further functionalized. nih.gov This highlights the potential of modifying the carboxamide portion of N-(quinolin-8-yl)pyrazine-2-carboxamide to introduce a linker and a second pharmacophore.

The table below outlines potential hybridization strategies based on analogous pyrazine-carboxamide derivatives:

| Position of Modification | Synthetic Strategy | Potential for Linker Attachment |

| Pyrazine Ring | Introduction of functional groups (e.g., halogens, amines) | Functional groups can serve as points for linker attachment |

| Carboxamide Nitrogen | N-alkylation with functionalized alkyl halides | The attached alkyl chain can act as a linker |

| Carboxamide Carbonyl | Conversion to thioamide or other functional groups | May alter reactivity for subsequent conjugation reactions |

Structural Characterization and Supramolecular Assembly of N Quinolin 8 Yl Pyrazine 2 Carboxamide and Its Metal Complexes

Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the molecular structure of N-(quinolin-8-yl)pyrazine-2-carboxamide (also referred to as HL1). Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive understanding of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(quinolin-8-yl)pyrazine-2-carboxamide, recorded in DMSO-d₆, shows distinct signals corresponding to the different protons in the molecule. The amide proton (HN3) appears as a singlet at a significantly downfield chemical shift of 11.95 ppm. nih.gov The protons of the pyrazine (B50134) and quinoline (B57606) rings resonate in the aromatic region between 7.69 and 9.41 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, also recorded in DMSO-d₆, complements the ¹H NMR data by providing insights into the carbon skeleton. nih.gov The carbonyl carbon (C5) of the amide group is observed at 161.7 ppm. nih.gov The other carbon atoms of the quinoline and pyrazine rings appear in the range of 117.0 to 150.3 ppm. nih.gov

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 11.95 (s, 1H) | HN3 | 161.7 | C5 (C=O) |

| 9.41 (d, J = 1.4 Hz, 1H) | H2 | 150.3 | C13 |

| 9.02 (m, 2H) | H3 & H4 | 149.2 | C4 |

| 8.93 (m, 1H) | H13 | 144.9 | C1 |

| 8.89 (dd, J = 7.6, 1.2 Hz, 1H) | H7 | 144.6 | C2 |

| 8.48 (dd, J = 8.3, 1.6 Hz, 1H) | H11 | 144.5 | C3 |

| 7.78 (dd, J = 8.3, 1.2 Hz, 1H) | H9 | 139.0 | C14 |

| 7.69 (m, 2H) | H12 & H8 | 137.7 | C11 |

| 134.2 | C6 | ||

| 128.8 | C10 | ||

| 128.0 | C8 | ||

| 123.7 | C12 | ||

| 123.4 | C7 | ||

| 117.0 | C9 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of N-(quinolin-8-yl)pyrazine-2-carboxamide, typically recorded using a KBr pellet, reveals characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |

|---|---|---|

| 3422 (s) | N-H stretching | nih.gov |

| 1624 (vs) | C=O stretching (Amide I) | nih.gov |

| 1581 (vs) | C=N/C=C stretching | nih.gov |

| 1430 (s) | Aromatic C=C stretching | nih.gov |

| 1396 (vs) | C-N stretching / N-H bending (Amide II) | nih.gov |

Raman Spectroscopy: As of the latest available data, there are no published Raman spectroscopic studies specifically for N-(quinolin-8-yl)pyrazine-2-carboxamide.

Mass Spectrometry (MS)

While the synthesis and characterization of N-(quinolin-8-yl)pyrazine-2-carboxamide and its metal complexes have been reported, detailed mass spectrometry data, such as the specific m/z values from techniques like ESI-MS or GC-MS, are not explicitly provided in the available literature. However, the molecular weight of the compound is 250.26 g/mol , corresponding to its molecular formula C₁₄H₁₀N₄O. lab-chemicals.com

X-ray Crystallographic Studies

Single-crystal X-ray diffraction has provided definitive insights into the three-dimensional structure of N-(quinolin-8-yl)pyrazine-2-carboxamide, revealing its molecular conformation and the intricate network of intermolecular interactions that govern its supramolecular assembly.

Molecular Conformation and Planarity

The crystal structure of N-(quinolin-8-yl)pyrazine-2-carboxamide reveals that the molecule crystallizes with three independent molecules (A, B, and C) in the asymmetric unit. nih.gov All three molecules are observed to be relatively planar. nih.gov The planarity is quantified by the root-mean-square (r.m.s.) deviations for the mean planes of the non-hydrogen atoms, which are 0.068 Å, 0.055 Å, and 0.06 Å for molecules A, B, and C, respectively. nih.gov

The conformation of the molecules is similar, with the pyrazine ring being slightly inclined with respect to the quinoline ring. The dihedral angles between these two ring systems are 4.5(4)° in molecule A, 3.1(4)° in molecule B, and 4.1(4)° in molecule C. nih.gov

| Molecule in Asymmetric Unit | r.m.s. Deviation (Å) | Dihedral Angle (Pyrazine-Quinoline) (°) |

|---|---|---|

| A | 0.068 | 4.5(4) |

| B | 0.055 | 3.1(4) |

| C | 0.06 | 4.1(4) |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of N-(quinolin-8-yl)pyrazine-2-carboxamide in the solid state is directed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: A notable feature within each of the three independent molecules is the presence of an intramolecular N-H⋯N hydrogen bond. nih.gov The hydrogen atom of the amide (NH) group forms a three-centered (bifurcated) intramolecular hydrogen bond with the nitrogen atoms of the quinoline and pyrazine rings. nih.gov Additionally, an intramolecular C-H⋯O contact is observed in each molecule, involving a hydrogen atom from the benzene (B151609) part of the quinoline ring and the oxygen atom of the amide group. nih.gov

π-π Stacking: In the crystal lattice, the molecules arrange themselves into columns through offset π-π stacking interactions. nih.gov These interactions occur between the aromatic rings of adjacent molecules, with inter-centroid distances varying from 3.367(5) Å to 3.589(5) Å, leading to the formation of layers parallel to the ab plane. nih.gov In the crystal structure of a tetranuclear copper(II) complex of this ligand, offset π-π interactions are also observed with an inter-centroid distance of 3.7367(11) Å, contributing to the formation of a larger supramolecular framework. nih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Intramolecular Hydrogen Bonding | Bifurcated N-H⋯N | - |

| Intramolecular Contact | C-H⋯O | - |

| Intermolecular π-π Stacking | Offset stacking between aromatic rings | 3.367(5) - 3.589(5) |

Coordination Geometries of Metal Complexes

The coordination of N-(quinolin-8-yl)pyrazine-2-carboxamide with metal ions showcases its versatility as a ligand. The most extensively studied example is a tetranuclear copper(II) complex, which provides significant insight into the preferred coordination modes of the ligand. nih.govresearchgate.netnih.gov

The two unique copper atoms in the asymmetric unit of the complex exhibit different coordination geometries:

Cu1 Atom: This copper atom is five-coordinate, with a coordination sphere best described as CuN₃O₂. nih.gov The equatorial plane is formed by the three nitrogen atoms of the tridentate N-(quinolin-8-yl)pyrazine-2-carboxamide ligand and an oxygen atom from a bridging acetate (B1210297) ion. The apical position is occupied by a methanol (B129727) molecule. nih.gov

Cu2 Atom: The second copper atom is also five-coordinate, but with a CuO₅ coordination sphere. nih.gov Its equatorial plane is defined by four oxygen atoms from the acetate groups of the paddle-wheel moiety. The apical position is occupied by an oxygen atom from a bridging acetate ion. nih.gov This arrangement results in a nearly perfect square-pyramidal geometry. nih.gov

The ligand coordinates in a tridentate fashion to the Cu1 atom, utilizing the nitrogen atoms of the quinoline and pyrazine rings, as well as the amide nitrogen. nih.gov This chelation is a critical factor in the formation and stability of the resulting complex. The flexibility of the carboxamide linker allows the quinoline and pyrazine rings to orient themselves for effective metal binding.

Table 1: Coordination Details of the Tetranuclear Copper(II) Complex

| Metal Center | Coordination Number | Geometry | Coordinated Atoms |

| Cu1 | 5 | Distorted Square Pyramidal | 3 N (ligand), 1 O (acetate), 1 O (methanol) |

| Cu2 | 5 | Square Pyramidal | 5 O (acetate) |

Supramolecular Architectures and Crystal Engineering

The solid-state arrangement of N-(quinolin-8-yl)pyrazine-2-carboxamide and its metal complexes is dictated by a variety of non-covalent interactions, leading to the formation of intricate supramolecular architectures. These interactions are a key focus in the field of crystal engineering, which aims to design and control the assembly of molecules in crystals.

In the crystalline form of the free ligand, N-(quinolin-8-yl)pyrazine-2-carboxamide, three independent molecules are present in the asymmetric unit. nih.govresearchgate.netnih.gov These molecules are relatively planar and are organized into columns through offset π-π stacking interactions. nih.govresearchgate.net The inter-centroid distances between the aromatic rings in these stacks range from 3.367(5) to 3.589(5) Å, indicating significant electronic communication between the molecules. nih.govresearchgate.net These columns of stacked molecules then form layers. nih.govresearchgate.net Intramolecular hydrogen bonds are also observed, with the amide proton forming bifurcated hydrogen bonds with the quinoline and pyrazine nitrogen atoms. nih.govresearchgate.netnih.gov

The supramolecular structure of the tetranuclear copper(II) complex is also highly organized. The complex molecules are linked into chains through O-H···O hydrogen bonds. nih.govresearchgate.net These chains are further interconnected by a combination of offset π-π interactions, with an inter-centroid distance of 3.7367(11) Å, and C-H···O hydrogen bonds. nih.govresearchgate.net This network of non-covalent interactions results in the formation of a stable three-dimensional supramolecular framework. nih.govresearchgate.net The voids within this framework are occupied by methanol solvent molecules. researchgate.net

The deliberate use of ligands like N-(quinolin-8-yl)pyrazine-2-carboxamide, which possess multiple coordination sites and hydrogen bonding capabilities, is a strategic approach in crystal engineering. The interplay of coordination bonds and weaker interactions like hydrogen bonds and π-π stacking allows for the construction of complex and functional supramolecular assemblies.

Table 2: Key Supramolecular Interactions

| System | Interaction Type | Description |

| Free Ligand | π-π Stacking | Offset stacking of quinoline and pyrazine rings in columns. |

| Free Ligand | Intramolecular H-Bonding | Bifurcated N-H···N bonds. |

| Copper(II) Complex | O-H···O H-Bonding | Links complex molecules into chains. |

| Copper(II) Complex | π-π Stacking | Links chains of complexes. |

| Copper(II) Complex | C-H···O H-Bonding | Contributes to the 3D framework. |

Computational Chemistry and Mechanistic Insights for N Quinolin 8 Yl Pyrazine 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For N-(quinolin-8-yl)pyrazine-2-carboxamide, these studies reveal key details about its structural stability and reactivity.

The electronic structure of N-(quinolin-8-yl)pyrazine-2-carboxamide has been investigated through crystallographic analysis, which provides experimental validation for its ground-state conformation. The molecule is observed to be relatively planar. nih.gov A defining feature of its electronic configuration is the presence of significant intramolecular hydrogen bonding. nih.govnih.gov The hydrogen atom of the amide group forms a bifurcated (three-centered) hydrogen bond with the nitrogen atoms of both the quinoline (B57606) and the adjacent pyrazine (B50134) rings. nih.gov Additionally, an intramolecular C-H—O interaction is present between a hydrogen on the quinoline's benzene (B151609) ring and the amide's carbonyl oxygen atom. nih.gov

These interactions play a crucial role in stabilizing the planar conformation of the molecule, influencing its electronic distribution and potential for intermolecular interactions. The nitrogen and oxygen atoms involved in these bonds are key sites for coordination with metal ions and potential hydrogen bonding with biological targets.

Table 1: Intramolecular Interactions in N-(quinolin-8-yl)pyrazine-2-carboxamide

| Interaction Type | Donor | Acceptor(s) | Significance |

|---|---|---|---|

| Bifurcated Hydrogen Bond | Amide N-H | Quinoline N, Pyrazine N | Stabilizes planar conformation, influences electronic properties. nih.gov |

While specific molecular dynamics (MD) simulation studies for this isolated compound are not detailed in the provided literature, MD simulations are a standard tool used to explore the conformational landscape of similar quinoline-based compounds over time, predicting how they might flex and adapt when binding to a biological target.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict and analyze how a ligand like N-(quinolin-8-yl)pyrazine-2-carboxamide might interact with a biological receptor or other molecules.

The binding mode of N-(quinolin-8-yl)pyrazine-2-carboxamide has been experimentally determined in a complex with copper(II). In this context, the compound acts as a tridentate ligand, coordinating to the copper ion through three of its nitrogen atoms. nih.gov This confirmed binding mode provides a validated model for how the molecule can engage with a target, in this case, a metal center.

Specifically, in a tetranuclear copper(II) acetate (B1210297) complex, the ligand binds to a copper atom (Cu1), which exhibits a five-coordinate CuN₃O₂ geometry. nih.gov This established coordination demonstrates the molecule's ability to arrange its key nitrogen atoms to form stable complexes, a critical insight for predicting its binding to metalloenzymes or other targets where such coordination is possible.

Table 2: Experimentally Determined Binding and Coordination Details

| Feature | Description | Reference |

|---|---|---|

| Ligand Function | Acts as a tridentate ligand. | nih.gov |

| Coordinating Atoms | Three nitrogen atoms from the quinoline and pyrazine rings. | nih.gov |

| Target Example | Copper(II) ion. | nih.gov |

| Coordination Geometry | Results in a five-coordinate CuN₃O₂ sphere around the metal center. | nih.gov |

N-(quinolin-8-yl)pyrazine-2-carboxamide is a member of the broader class of quinoline derivatives, which are frequently included in virtual libraries for in silico screening campaigns. nih.gov The goal of such screening is to computationally test large numbers of compounds against a specific biological target to identify potential hits. nih.gov

For example, virtual screening of quinoline-based libraries has been performed against targets for SARS-CoV-2, including the RNA-dependent RNA polymerase. nih.gov In such a workflow, a library of compounds, which could include N-(quinolin-8-yl)pyrazine-2-carboxamide, is docked into the active site of a target protein. The binding energies and interaction patterns are then calculated to prioritize which compounds are most likely to be active and should be synthesized or tested experimentally. This approach significantly accelerates the early stages of drug discovery by efficiently narrowing down vast chemical space to a manageable number of promising leads. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for N-(quinolin-8-yl)pyrazine-2-carboxamide has not been detailed, the principles of QSAR are directly applicable.

A QSAR study involving this compound would typically include a dataset of structurally related pyrazine carboxamides and quinoline derivatives with measured biological activities against a particular target. By analyzing how variations in structural features (descriptors) across the dataset affect activity, a predictive model can be built. nih.gov This model could then be used to predict the activity of N-(quinolin-8-yl)pyrazine-2-carboxamide or to design new derivatives with potentially enhanced potency. QSAR models are powerful tools for prioritizing compounds for experimental testing and for gaining a deeper understanding of the structural requirements for a desired biological effect. nih.gov

Coordination Chemistry of N Quinolin 8 Yl Pyrazine 2 Carboxamide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(quinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of the ligand with a corresponding metal salt. An environmentally friendly synthesis for the ligand itself has been developed using the ionic liquid tetrabutylammonium (B224687) bromide (TBAB) as the reaction medium.

Researchers have successfully synthesized and characterized several metal complexes of this ligand, including those with copper(II) and zinc(II). nih.govnih.govresearchgate.net For instance, the reaction of the deprotonated form of the ligand (qpzc⁻) with metal acetates has yielded complexes with the general formulas [Cu(qpzc)(OAc)]·H₂O and [Zn(qpzc)(OAc)(H₂O)]. nih.govnih.govresearchgate.net Another notable synthesis involves the reaction of the neutral ligand (HL1) with copper(II) acetate (B1210297), which results in a more complex tetranuclear copper(II) species, {hexa-μ-acetato-dimethanol-bis[N-(quinolin-8-yl)pyrazine-2-carboxamide]-tetra-copper(II)}. researchgate.net

Coordination Modes and Ligand Denticity

N-(quinolin-8-yl)pyrazine-2-carboxamide is a versatile tridentate ligand. researchgate.net Upon deprotonation of the amide proton, the resulting monoanionic ligand, qpzc⁻, coordinates to a metal center through three nitrogen atoms: one from the quinoline (B57606) ring, one from the pyrazine (B50134) ring, and the nitrogen from the deprotonated amide group. nih.govresearchgate.net This N₃ donor set typically occupies three positions in the metal's coordination sphere. nih.govresearchgate.net

In mononuclear complexes like [Cu(qpzc)(OAc)]·H₂O and [Zn(qpzc)(OAc)(H₂O)], the ligand acts as a tridentate chelate. nih.govresearchgate.net The ligand can also facilitate the formation of more complex polynuclear structures. For example, in a binuclear copper(II) complex, the ligand was found to coordinate in a bis-tridentate fashion. rsc.org In the tetranuclear copper(II) complex, [Cu₄(C₄₂H₄₄N₈O₁₆)], the ligand maintains its tridentate coordination mode to the terminal copper atoms of the assembly. researchgate.net The free ligand itself, in its crystalline form, shows intramolecular hydrogen bonds that hint at its pre-organized nature for metal chelation. researchgate.net

Spectroscopic and Structural Elucidation of Complexes

The characterization of these complexes relies heavily on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a key tool for confirming coordination. The disappearance of the N-H stretching vibration signal, typically found between 3100 and 3500 cm⁻¹ in the free ligand, is a clear indicator of the deprotonation of the amide group and the subsequent formation of a metal-nitrogen bond.

Structural Analysis (X-ray Diffraction): X-ray crystallography has provided definitive structural information for several complexes. In the mononuclear copper(II) and zinc(II) complexes, [Cu(qpzc)(OAc)]·H₂O and [Zn(qpzc)(OAc)(H₂O)], the metal ions exhibit a distorted square pyramidal coordination geometry. nih.govresearchgate.net The tridentate qpzc⁻ ligand occupies three of the four basal positions in this geometry. nih.govresearchgate.net

A more intricate structure was revealed for the tetranuclear copper(II) complex, {hexa-μ-acetato-dimethanol-bis[N-(quinolin-8-yl)pyrazine-2-carboxamide]-tetra-copper(II)}. researchgate.net This complex features a central paddle-wheel unit composed of two copper atoms bridged by four acetate ligands. This central unit is then linked via bridging acetate ions to two outer mononuclear copper(II) units, each chelated by a tridentate N-(quinolin-8-yl)pyrazine-2-carboxamide ligand. researchgate.net The entire structure possesses a center of inversion located at the midpoint of the Cu-Cu bond within the paddle-wheel moiety. researchgate.net

Table 1: Selected Crystallographic and Structural Data

| Compound/Complex | Formula | Crystal System | Space Group | Coordination Geometry | Key Structural Feature | Ref |

|---|---|---|---|---|---|---|

| N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1) | C₁₄H₁₀N₄O | Monoclinic | P2₁/n | - | Three independent molecules in the asymmetric unit, intramolecular N-H···N hydrogen bonds. | researchgate.net |

| [Cu(qpzc)(OAc)]·H₂O | C₁₆H₁₄CuN₄O₄ | Monoclinic | P2₁/c | Distorted Square Pyramidal | Tridentate N₃ coordination from the qpzc⁻ ligand. | nih.govresearchgate.net |

| [Zn(qpzc)(OAc)(H₂O)] | C₁₆H₁₅N₄O₄Zn | Monoclinic | P2₁/n | Distorted Square Pyramidal | Tridentate N₃ coordination; water molecule in the apical position. | nih.govresearchgate.net |

| Tetranuclear Copper(II) Complex | [Cu₄(C₄₂H₄₄N₈O₁₆)]·2CH₃OH | Triclinic | P-1 | Square Pyramidal (for all Cu atoms) | Central [Cu₂(μ-OAc)₄] paddle-wheel unit linked to two [Cu(L1)] units. | researchgate.net |

Electrochemical Properties of Metal Complexes and Ligands

The electrochemical behavior of N-(quinolin-8-yl)pyrazine-2-carboxamide and its copper(II) and zinc(II) complexes has been investigated. Studies show that the coordination of the ligand to the metal centers influences its electronic properties. Specifically, the quinoline ring of the ligand undergoes reduction at more positive potentials when it is part of the copper and zinc complexes compared to the free, uncoordinated ligand. nih.govresearchgate.net This shift indicates that the metal ion withdraws electron density from the ligand system, making the quinoline moiety easier to reduce.

Catalytic Applications and Mechanistic Investigations of Metal Complexes

While the coordination chemistry of N-(quinolin-8-yl)pyrazine-2-carboxamide has been explored for its structural and electronic properties, there is currently no information available in the searched literature regarding the catalytic applications of its metal complexes. Research has focused primarily on the synthesis, crystal structure, and magnetic properties of these compounds, such as investigating super-exchange phenomena in polynuclear complexes. researchgate.net Although related copper complexes with other tridentate quinolinyl-based ligands have shown catalytic activity in reactions like Chan-Lam couplings, similar studies have not been reported for complexes of N-(quinolin-8-yl)pyrazine-2-carboxamide.

Advanced Research Avenues and Future Directions for N Quinolin 8 Yl Pyrazine 2 Carboxamide

Exploration of Novel Biological Applications

While initial interest in N-(quinolin-8-yl)pyrazine-2-carboxamide may have been rooted in specific areas, ongoing research is uncovering a broader spectrum of biological activities. The compound serves as a tridentate ligand, capable of forming stable complexes with metal ions, which can significantly alter its biological profile. researchgate.nettandfonline.com Furthermore, its core structure is a key feature in derivatives designed to target specific receptors implicated in cancer. nih.gov

Antimicrobial Activity: The compound itself does not exhibit significant antibacterial properties. However, when complexed with metal ions, its activity profile changes dramatically. A study on the metal complexes of N-(quinolin-8-yl)pyrazine-2-carboxamide revealed that its copper(II) complex, [Cu(qpzc)(OAc)]·H₂O, demonstrates notable antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. tandfonline.com In contrast, the ligand alone and its zinc(II) complex showed no such activity, highlighting the crucial role of the coordinated copper ion in eliciting a biological effect. tandfonline.com The copper complex, in fact, showed stronger antibacterial action than the standard antibiotic Penicillin in the study. tandfonline.com

Anticancer Potential as Sigma-2 (σ₂) Receptor Ligands: The sigma-2 (σ₂) receptor is overexpressed in various types of tumors, including pancreatic cancer, making it a valuable biomarker and therapeutic target. nih.gov Researchers have identified derivatives of N-(quinolin-8-yl)pyrazine-2-carboxamide as promising leads for potent and selective σ₂ receptor ligands. nih.gov These ligands are being explored for their potential in treating pancreatic cancer by inducing cytotoxicity in cancer cell lines. nih.gov The development of these compounds as theranostics—agents that combine therapeutic and diagnostic capabilities—is an active area of investigation. nih.gov

Development of Advanced Analogues with Enhanced Potency

A key strategy in drug discovery is the systematic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For N-(quinolin-8-yl)pyrazine-2-carboxamide, this has been particularly evident in the development of analogues targeting the σ₂ receptor for pancreatic cancer.

Researchers have synthesized a series of novel quinolyl pyrazinamides by appending different chemical moieties to the core structure. nih.gov For instance, by adding the basic tail moiety of chloroquine (B1663885), a hybrid structure was created to explore interactions with sigma receptors. nih.gov Subsequent modifications focused on substituting the quinolinyl ring and altering the appended tail to optimize binding affinity and cytotoxicity. nih.gov

This structure-activity relationship (SAR) study led to the identification of compounds with significantly enhanced potency. The findings demonstrate that specific substitutions on the quinoline (B57606) and pyrazine (B50134) rings are critical for high-affinity binding to the σ₂ receptor.

Table 1: Sigma-2 (σ₂) Receptor Binding Affinity of Selected Analogues

| Compound | Description | σ₂R Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | Hybrid of QN523 and chloroquine tail | - |

| 14 (JR1-157) | Advanced analogue | 47 |

| 17 (JR2-298) | Advanced analogue | 10 |

This table presents data on the binding affinity of newly synthesized analogues to the sigma-2 receptor, indicating a significant increase in potency compared to initial leads. Data sourced from a study on quinolyl pyrazinamides for pancreatic cancer. nih.gov

The cytotoxicity of these quinolyl pyrazinamides was found to be enhanced in the presence of copper, suggesting a complex mechanism of action that may involve metal chelation. nih.gov Compound 14, in particular, was noted for its water solubility, metabolic stability, and oral bioavailability, making it a strong candidate for further preclinical development. nih.gov

Strategies for Overcoming Resistance Mechanisms

As with any therapeutic agent, the potential for acquired resistance is a significant challenge that must be anticipated. While specific resistance mechanisms to N-(quinolin-8-yl)pyrazine-2-carboxamide have not yet been detailed in the literature, insights can be drawn from resistance patterns observed with structurally related quinoline compounds.

For quinolone-class antibiotics, common resistance mechanisms in bacteria include:

Target Modification: Mutations in the target enzymes, such as DNA gyrase or topoisomerase IV, can prevent the drug from binding effectively. nih.gov

Reduced Permeability: Bacteria can reduce the intracellular concentration of a drug by downregulating the expression of porins (outer membrane channels) through which the drug enters the cell. nih.gov

Efflux Pumps: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport drugs out of the cell. The AcrAB-TolC efflux system is a well-known example that confers resistance to multiple drugs. nih.gov

Future research into N-(quinolin-8-yl)pyrazine-2-carboxamide and its analogues should proactively investigate these potential resistance pathways. Strategies to circumvent resistance could involve:

Rational Drug Design: Designing analogues that can bind to mutated targets or establish novel interactions that are not affected by common resistance mutations. acs.org For example, creating derivatives that rely less on interactions mediated by the water-metal ion bridge, which can be a point of resistance. acs.org

Combination Therapy: Using the compound in conjunction with an efflux pump inhibitor to increase its intracellular concentration and efficacy.

Targeting Alternative Pathways: Developing analogues that have multiple mechanisms of action, making it more difficult for a single resistance mutation to render the drug ineffective.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully realize the therapeutic potential of N-(quinolin-8-yl)pyrazine-2-carboxamide, a deep and holistic understanding of its mechanism of action is required. Modern -omics technologies offer a powerful approach to achieve this by providing a system-wide view of a drug's effects on a biological system. mdpi.comkensingtonworldwide.net The integration of genomics, transcriptomics, proteomics, and metabolomics data can reveal novel drug targets, elucidate complex biological pathways, identify biomarkers for patient stratification, and predict potential resistance mechanisms. nih.govnih.gov

For N-(quinolin-8-yl)pyrazine-2-carboxamide and its analogues, a multi-omics approach could address several key questions:

Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with the compound, researchers can construct a detailed map of the affected cellular pathways. mdpi.com This could confirm on-target effects (e.g., modulation of sigma-2 receptor signaling) and uncover novel off-target effects that may contribute to its efficacy or toxicity.

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to treatment. nih.gov For example, genomic analysis of tumors could identify specific mutations that confer sensitivity to the drug.

Resistance Analysis: Comparing the multi-omics profiles of sensitive and resistant cell lines can reveal the molecular changes that drive resistance, offering new targets for combination therapies. nih.gov

The shift from single-omic studies to integrated multi-omics analysis represents a strategic imperative in modern drug discovery. kensingtonworldwide.netnih.gov Applying this data-driven framework will be crucial for accelerating the development of N-(quinolin-8-yl)pyrazine-2-carboxamide-based therapies and translating them into clinical practice.

Q & A

Q. What synthetic methodologies are employed to prepare N-(quinolin-8-yl)pyrazine-2-carboxamide?

The ligand is synthesized via a condensation reaction between 8-aminoquinoline and pyrazine-2-carboxylic acid. Key steps include:

- Reacting equimolar amounts of 8-aminoquinoline and pyrazine-2-carboxylic acid in pyridine.

- Using triphenylphosphine oxide (TPPO) as a catalyst and tetrabutylammonium bromide (TBAB) to enhance solubility.

- Heating at 100°C for 12 hours under reflux, followed by cooling, filtration, and drying to yield the product (76–94% yields) .

- Characterization via NMR and NMR spectroscopy confirms the amide bond formation .

Q. How is the crystal structure of N-(quinolin-8-yl)pyrazine-2-carboxamide determined?

X-ray crystallography is the primary method:

- Single crystals are grown via slow evaporation of a methanol solution.

- Diffraction data collected on a STOE-Siemens AED2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solved using SHELXS-97 and refined with SHELXL-2018/3.

- Key findings: Three independent molecules in the asymmetric unit with planar geometries (RMSD ≤ 0.068 Å), intramolecular N–H⋯N hydrogen bonds, and π-stacking interactions (3.367–3.589 Å intercentroid distances) .

Q. What spectroscopic and analytical techniques validate the ligand’s purity and structure?

- NMR spectroscopy : and NMR confirm proton environments and carbon backbone .

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions .

- Elemental analysis : Validates stoichiometry (e.g., CHNO, M = 250.26) .

Advanced Research Questions

Q. How do structural features of N-(quinolin-8-yl)pyrazine-2-carboxamide influence its coordination chemistry?

- The ligand acts as a tridentate N,N′,N′′ donor via pyrazine N, quinoline N, and amide O atoms.

- In copper(II) complexes, it forms distorted square-planar geometries (e.g., CuNO coordination with χ factor = 0.17) .

- Substituent effects: Electron-withdrawing groups on pyrazine (e.g., Cl) increase metal-binding affinity, while methyl groups alter steric hindrance .

Q. How can crystallographic data discrepancies be resolved when analyzing metal complexes of this ligand?

- Cross-validate with the Cambridge Structural Database (CSD) to compare bond metrics (e.g., Cu–N distances: 1.95–2.05 Å).

- Refinement protocols: Use SHELXL with high-resolution data (R* < 0.06) and apply restraints for disordered regions .

- For ambiguous electron density, employ difference Fourier maps and occupancy adjustments .

Q. What strategies optimize the synthesis of transition-metal complexes using this ligand?

- Solvent selection : Methanol/water mixtures reduce ligand hydrolysis during complexation .

- Stoichiometric control : A 1:2 metal-to-ligand ratio prevents polynuclear byproducts in copper(II) systems .

- Anion effects : Acetate ions favor mononuclear complexes, while chloride promotes tetranuclear clusters .

Q. How do π-π interactions and hydrogen bonding govern the supramolecular assembly of this ligand?

- Intramolecular interactions : Bifurcated N–H⋯N and C–H⋯O bonds stabilize planar conformations .

- Intermolecular stacking : Offset π-π interactions (3.367–3.736 Å) form columnar arrangements parallel to the ab plane .

- Hydrogen-bond networks : O–H⋯O and C–H⋯O bonds link complexes into 2D layers or 3D frameworks .

Q. How can computational methods (e.g., DFT) complement experimental studies on ligand reactivity?

- Geometry optimization : Validate coordination geometries (e.g., χ factor deviations) using B3LYP/6-31G* basis sets .

- Kinetic modeling : Correlate DFT-calculated activation energies with substitution rates (e.g., thiourea vs. 5′-GMP reactivity) .

- Electronic structure analysis : HOMO-LUMO gaps predict redox behavior (e.g., irreversible Pd oxidation at +0.85 V) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.